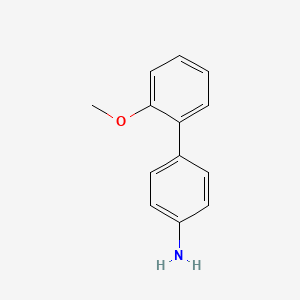

4-(2-Methoxyphenyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUUSIRSYXBBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374843 | |

| Record name | 4-(2-Methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263901-48-0 | |

| Record name | 4-(2-Methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'-Methoxybiphenyl-4-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 4-(2-methoxyphenyl)aniline experimental procedure"

This guide provides a comprehensive overview of a common and effective experimental procedure for the synthesis of 4-(2-methoxyphenyl)aniline, a key intermediate in the development of various pharmaceuticals and functional materials. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, which is widely utilized for the formation of carbon-carbon bonds.[1][2]

Reaction Principle: The Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound, in this case, 2-methoxyphenylboronic acid, with an organohalide, 4-bromoaniline.[1][3] The reaction is typically facilitated by a palladium catalyst and a base in a suitable solvent system.[1][3]

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three fundamental steps:[1][3][4]

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-bromoaniline) to form a palladium(II) complex.[1][3]

-

Transmetalation: The organoboron compound (2-methoxyphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.[1]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, this compound, regenerating the palladium(0) catalyst for the next cycle.[1][4]

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

2.1 Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 | 172 mg |

| 2-Methoxyphenylboronic Acid | C₇H₉BO₃ | 151.96 | 1.2 | 182 mg |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | 0.03 (3 mol%) | 6.7 mg |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 0.06 (6 mol%) | 15.7 mg |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 276 mg |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 15 mL |

| Water (degassed) | H₂O | 18.02 | - | 5 mL |

2.2 Equipment

-

100 mL round-bottom flask or Schlenk flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

2.3 Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (3 mol%), triphenylphosphine (6 mol%), and potassium carbonate (2.0 mmol).[1][5]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[1][5]

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (15 mL) and water (5 mL) to the flask.[1]

-

Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to 90 °C and maintain this temperature for 12-24 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5] The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.[4][5]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference/Notes |

| Reactants | ||

| 4-Bromoaniline | 1.0 mmol | Limiting Reagent |

| 2-Methoxyphenylboronic Acid | 1.2 mmol | 1.2 equivalents |

| Catalyst & Ligand | ||

| Palladium(II) Acetate | 3 mol% | |

| Triphenylphosphine | 6 mol% | |

| Base | ||

| Potassium Carbonate | 2.0 mmol | 2.0 equivalents |

| Reaction Conditions | ||

| Temperature | 90 °C | |

| Reaction Time | 12-24 hours | |

| Product | ||

| Theoretical Yield | 199 mg | Based on 1.0 mmol of 4-bromoaniline |

| Expected Yield | 70-90% | Representative yields for similar reactions |

| Purity | >95% | After column chromatography |

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the logical steps involved in the Suzuki-Miyaura coupling.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic Analysis of 4-(2-Methoxyphenyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic amine 4-(2-methoxyphenyl)aniline, also known as 2'-methoxybiphenyl-4-amine. This compound serves as a valuable building block in medicinal chemistry and materials science. Understanding its structural features through spectroscopic analysis is crucial for its application in novel synthesis and development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Specific experimental data for this compound was not available in the public domain at the time of this publication. The tables are provided as a template for expected data.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | - |

Note: Expected characteristic peaks would include N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-O stretching vibrations.

Table 3: Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| Data not available | - | - |

Note: The expected molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (C₁₃H₁₃NO, 199.25 g/mol ).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are standard procedures and can be adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to encompass the expected range for aromatic and aliphatic carbons (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI). For GC-MS analysis, the sample is first vaporized and passed through a gas chromatography column.

-

Instrumentation: Use a mass spectrometer capable of providing high-resolution mass data (e.g., Time-of-Flight - TOF, or Orbitrap).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.

-

The resulting spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

This guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound. While specific experimental data is pending public availability, the provided protocols and structural information offer a robust framework for its analysis.

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methoxyphenyl)aniline

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methoxyphenyl)aniline is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its development and application, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME) in drug design, as well as its processing characteristics in materials science.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. While specific experimental data for this compound is limited in publicly available literature, this document compiles predicted data and presents detailed, standardized experimental protocols for the determination of these crucial parameters. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported. The following table summarizes computed properties for a structurally related isomer, 4-methoxy-2-methyl-N-phenylaniline, which can serve as an illustrative reference point. These values are computationally derived and should be confirmed by experimental measurement.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | PubChem[1] |

| Molecular Weight | 213.27 g/mol | PubChem[1] |

| XLogP3 | 3.9 | PubChem (Computed) |

| Hydrogen Bond Donors | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed) |

Synthesis and Characterization Workflow

The synthesis of diarylamines like this compound can be efficiently achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is a state-of-the-art method for the formation of carbon-nitrogen (C-N) bonds.[2][3]

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

A plausible synthetic route involves the palladium-catalyzed coupling of 2-bromoanisole with 4-aminobiphenyl. The general workflow for synthesis and subsequent characterization is outlined below.

Caption: General workflow for the synthesis and physicochemical characterization.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of an organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[4] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a glass capillary tube is dipped into the powder, and the tube is tapped gently to pack the sample into the closed end to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube with a heating oil bath).

-

Measurement: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]

Methodology: Micro Boiling Point (Capillary Method)

-

Sample Preparation: A few milliliters of the liquid compound are placed into a small test tube (fusion tube).

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated gently in a heating bath (e.g., Thiele tube or aluminum block).[6] As the liquid heats, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Measurement: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary. The heat source is then removed.

-

Data Recording: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Solubility Determination

Solubility provides insights into the polarity and functional groups present in a molecule. A hierarchical testing procedure is typically employed.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: Approximately 30 mg of the compound is placed into a small test tube.

-

Solvent Addition: 1 mL of the solvent is added. The tube is agitated vigorously for several minutes.

-

Observation: The compound is classified as "soluble" if it dissolves completely. If not, it is "insoluble" or "partially soluble".[8]

-

Testing Hierarchy:

-

Water: Test for solubility. If soluble, test the solution's pH with litmus paper to identify acidic or basic properties.

-

5% aq. HCl: If insoluble in water, test in 5% HCl. Solubility indicates the presence of a basic functional group, such as an amine.

-

5% aq. NaOH: If insoluble in water and acid, test in 5% NaOH. Solubility suggests an acidic functional group (e.g., phenol).

-

5% aq. NaHCO₃: If soluble in NaOH, test in 5% NaHCO₃. Solubility indicates a strongly acidic group (e.g., carboxylic acid). Phenols are typically not soluble in sodium bicarbonate.

-

Concentrated H₂SO₄: If insoluble in all the above, test in cold, concentrated sulfuric acid. Solubility may indicate the presence of a neutral compound containing oxygen, nitrogen, or sulfur.

-

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution. For an amine, the pKa refers to its conjugate acid.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise, known concentration of the amine is dissolved in deionized water or a suitable co-solvent if water solubility is low.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.

-

Data Acquisition: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from this curve. It corresponds to the pH at the half-equivalence point, where exactly half of the amine has been protonated.

LogP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It is defined as the ratio of the concentration of the neutral compound in a biphasic system of n-octanol and water at equilibrium.[9]

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol. For ionizable compounds, the aqueous phase should be buffered to a pH where the compound is predominantly in its neutral form (typically pH 7.4 for physiological relevance).[10]

-

Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

Equilibration: The funnel is shaken vigorously to facilitate partitioning and then allowed to stand undisturbed until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase (n-octanol and aqueous) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Biological Context: Relevance in Drug Discovery

Derivatives of methoxy-substituted anilines have shown significant biological activity, often by interacting with key signaling pathways implicated in disease. For instance, many aniline derivatives act as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are critical drivers of cancer cell proliferation and angiogenesis.

Generalized RTK Signaling Pathway and Inhibition

The diagram below illustrates a simplified signaling cascade initiated by an RTK and the point of intervention for a typical kinase inhibitor.

Caption: Generalized RTK signaling pathway and mechanism of inhibition.

References

- 1. 4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 8. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

"4-(2-methoxyphenyl)aniline CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-methoxyphenyl)aniline, a significant chemical intermediate in various scientific fields. This document details its chemical identity, molecular structure, physicochemical properties, synthesis methodologies, and its role in the development of therapeutic agents.

Core Chemical Information

CAS Number: 263901-48-0[1][2][3][4][5][6]

Molecular Structure:

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₃H₁₃NO | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Appearance | Colorless to Orange Viscous Liquid | Vendor Data |

| Purity | ≥97% | Vendor Data |

Synthesis Protocols

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. These methods offer high efficiency and good functional group tolerance.

Proposed Synthesis via Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of this compound via a Suzuki-Miyaura coupling reaction between 2-bromoanisole and 4-aminophenylboronic acid.

Reaction Scheme:

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, combine 2-bromoanisole (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Solvent and Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water (in a 4:1:1 ratio). Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Proposed Synthesis via Buchwald-Hartwig Amination

This protocol outlines a potential synthesis of this compound using a Buchwald-Hartwig amination reaction between 4-bromoaniline and 2-methoxyanisole.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

-

Reactant Addition: Add 4-bromoaniline (1.0 eq) and 2-methoxyanisole (1.2 eq) to the tube.

-

Solvent and Degassing: Add anhydrous toluene as the solvent. Seal the tube and thoroughly degas the mixture by several cycles of vacuum and backfilling with an inert gas.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 18-24 hours. Monitor the reaction's progress by GC-MS or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the final product.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of more complex molecules with significant biological activities.

Role in the Synthesis of RNase H Inhibitors

A notable application of this compound is its use as a reactant in the synthesis of 3-hydroxypyrimidine-2,4-diones, which have been identified as selective inhibitors of Ribonuclease H (RNase H)[1]. RNase H is an essential enzyme for the replication of retroviruses like HIV, making it a key target for antiviral drug development[7][8].

Signaling Pathway of RNase H in HIV Replication

The diagram below illustrates the role of RNase H in the reverse transcription process of HIV, which is the target of inhibitors derived from this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. N-(4-Methoxybenzyl)aniline | C14H15NO | CID 408377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|CAS 263901-48-0|TCIJT|製品詳細 [tci-chemical-trading.com]

- 7. mdpi.com [mdpi.com]

- 8. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 4-(2-Methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-(2-methoxyphenyl)aniline, a biphenylamine derivative with potential applications in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and characteristic reactions, with a focus on providing actionable data and experimental protocols for laboratory use. Stability under various conditions and predicted metabolic pathways are also discussed to inform its handling, storage, and potential biological implications.

Introduction

This compound, also known as 4-amino-2'-methoxybiphenyl, belongs to the class of biphenylamine compounds. This structural motif is of significant interest in drug discovery and materials science due to its presence in various biologically active molecules and its utility as a scaffold for the synthesis of complex organic structures. The electronic properties of the biphenyl system, coupled with the influence of the amino and methoxy substituents, dictate the molecule's reactivity and stability. This guide aims to consolidate the available information on this compound to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. The lack of extensive experimental data in the public domain for some properties necessitates the inclusion of predicted values, which are useful for estimation purposes.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| CAS Number | 263901-48-0 | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 85-89 °C (for 2-amino-4-methoxybiphenyl) | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in non-polar solvents (e.g., ether, alcohol); insoluble in water. | [2] |

| pKa (predicted) | Not available |

Synthesis of this compound

The primary synthetic routes to this compound involve modern cross-coupling reactions, which offer high efficiency and functional group tolerance. The two most prominent methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this typically involves the reaction of a 4-haloaniline with 2-methoxyphenylboronic acid.

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura synthesis.

Experimental Protocol (General): [3][4][5][6][7][8]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-haloaniline (1.0 equiv.), 2-methoxyphenylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

-

Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for the required time (typically 8-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for forming carbon-nitrogen bonds.[9][10] This can be achieved by coupling aniline with a 2-haloanisole or by coupling a 4-halo-2'-methoxybiphenyl with an amine source.

Reaction Scheme:

Figure 2: General scheme for the Buchwald-Hartwig synthesis.

Experimental Protocol (General): [6][9][10][11]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

-

Reagent Addition: Add the 2-haloanisole (1.0 equiv.) and aniline (1.0-1.2 equiv.) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Execution: Seal the tube and heat the reaction mixture with stirring (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Reactivity of this compound

The reactivity of this compound is governed by the nucleophilic amino group and the electron-rich aromatic rings. The methoxy group at the 2'-position can also influence reactivity through steric and electronic effects.

Reactions at the Amino Group

The primary amine functionality is a key site for various chemical transformations.

-

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for protecting the amine or for synthesizing amide-containing target molecules.

-

Alkylation: N-alkylation can be achieved using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently converted to a wide range of functional groups (e.g., -OH, -X, -CN).

-

Oxidation: Aromatic amines are susceptible to oxidation. Strong oxidizing agents can lead to the formation of colored polymeric products. Milder, controlled oxidation can yield nitroso or nitro compounds. The oxidation of substituted anilines can also generate N-aryl nitrenoid intermediates, which can undergo intramolecular C-N bond formation to construct N-heterocycles.

Electrophilic Aromatic Substitution

The amino and methoxy groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. The positions ortho and para to the amino group on the aniline ring are highly activated. The methoxy group similarly activates the other aromatic ring. The precise regioselectivity of substitution will depend on the specific electrophile and reaction conditions, with steric hindrance from the biphenyl twist playing a role.

-

Halogenation: Bromination or chlorination will readily occur on the activated rings, likely at the positions ortho to the amino group.

-

Nitration: Nitration can occur on the activated rings, but the reaction must be carefully controlled as the amino group is sensitive to the acidic and oxidizing conditions. Protection of the amine as an acetamide is often necessary before nitration.

Stability and Degradation

The stability of this compound is an important consideration for its storage, handling, and application.

-

Thermal Stability: Biphenylamines are generally thermally stable. However, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to degradation.

-

Photolytic Stability: Aromatic amines can be susceptible to photolytic degradation. Exposure to UV light may lead to the formation of colored degradation products through radical-mediated pathways. It is advisable to store the compound in amber vials, protected from light.

-

Oxidative Stability: As with many anilines, this compound is prone to air oxidation, which can result in the formation of colored impurities. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its purity over time.

Predicted Metabolic Pathways and Biological Implications

Based on studies of the related compound 4-aminobiphenyl, it can be predicted that this compound may undergo metabolic activation in vivo. This process typically involves N-oxidation by cytochrome P450 enzymes to form an N-hydroxyarylamine. This metabolite can be further activated, for example by O-acetylation, to form a reactive species that can form adducts with DNA. This pathway is a known mechanism of genotoxicity for many aromatic amines.

Figure 3: Predicted metabolic activation pathway.

Conclusion

This compound is a versatile building block with significant potential in synthetic chemistry. Its synthesis is readily achievable through modern cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity of this compound is dominated by its nucleophilic amino group and the electron-rich nature of its aromatic rings, allowing for a wide range of functionalization reactions. While generally stable, precautions should be taken to protect it from air, light, and high temperatures to prevent degradation. The potential for metabolic activation to genotoxic species warrants careful handling and consideration in biological applications. This guide provides a foundational understanding of the chemical properties of this compound to aid researchers in its effective utilization.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-(2-methoxyphenyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-methoxyphenyl)aniline. Due to the absence of specific quantitative solubility data in publicly available literature for this compound, this document outlines the expected solubility based on the known behavior of structurally similar aromatic amines and provides a detailed experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction to this compound

This compound, a substituted aromatic amine, possesses a molecular structure that suggests its potential for a range of applications in chemical synthesis and materials science. A critical physicochemical property governing its utility is its solubility in organic solvents, which influences reaction kinetics, purification methods such as recrystallization, and formulation development. This guide addresses this key parameter by providing a framework for its experimental determination.

Expected Solubility Profile

Based on the general principles of solubility, where "like dissolves like," and the observed solubility of analogous compounds such as aniline and other methoxy-substituted anilines, a qualitative solubility profile for this compound can be anticipated. Aromatic amines typically exhibit good solubility in a variety of organic solvents.[1][2] The presence of both a polar amine group and a largely nonpolar aromatic structure allows for interactions with a range of solvent polarities.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Highly Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, which should effectively solvate both the amine and aromatic portions of the molecule.[3] |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The amine group can participate in hydrogen bonding with the solvent, while the aromatic rings will have favorable interactions with the alkyl portion of the alcohols. |

| Ketones | Acetone, 2-Butanone | Soluble | The polarity of the ketone carbonyl group can interact with the amine group, and the overall solvent environment is suitable for dissolving aromatic compounds.[1][4] |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate provides a moderately polar environment that can accommodate both the polar and nonpolar features of the aniline derivative.[1][4] |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with aromatic and amine functionalities. |

| Aromatic | Toluene, Benzene | Moderately to Sparingly Soluble | The nonpolar aromatic rings of the solute will interact favorably with the aromatic solvent, though the polar amine group may limit high solubility.[4] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amine group, and the nonpolar body of the ether is compatible with the aromatic structure. |

| Nonpolar | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant polarity of the amine group is unlikely to be overcome by the weak van der Waals forces offered by nonpolar aliphatic solvents. |

Note: This table represents expected qualitative solubility. Actual quantitative solubility must be determined experimentally.

Experimental Protocol for Quantitative Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[1][4][5]

3.1. Principle

An excess amount of the solid solute, this compound, is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the solution to reach equilibrium, creating a saturated solution with undissolved solid remaining. The concentration of the solute in the saturated supernatant is then determined analytically.

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

3.3. Step-by-Step Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound and place it into a series of vials, one for each solvent to be tested. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment.

-

Using a calibrated pipette, add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 298.15 K, 310.15 K).

-

Agitate the mixtures at a constant rate. The time required to reach equilibrium can vary and should be determined preliminarily (typically 24-72 hours). Equilibrium is reached when the concentration of the solute in solution does not change over successive time points.[5]

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

Accurately record the dilution factor.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for the isothermal saturation method.

Conclusion

References

Quantum Chemical Blueprint for 4-(2-methoxyphenyl)aniline: A Technical Guide for Researchers

An In-depth Exploration of Computational Methodologies and Spectroscopic Analysis for a Promising Pharmaceutical Scaffold

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(2-methoxyphenyl)aniline. This molecule, possessing a versatile biphenyl amine scaffold with a strategic methoxy substitution, is of significant interest to researchers in drug discovery and materials science. This document outlines the theoretical framework, computational protocols, and expected outcomes from such studies, offering a roadmap for scientists and professionals in the field.

Introduction to the Computational Approach

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. These methods allow for the accurate prediction of molecular properties, providing insights that complement and guide experimental work. For a molecule like this compound, DFT calculations can be employed to determine its three-dimensional structure, vibrational modes (correlating to infrared and Raman spectra), electronic transitions (correlating to UV-Vis spectra), and reactivity parameters. This in silico approach is crucial for understanding the molecule's behavior at a sub-atomic level, which is fundamental for its application in drug design and materials engineering.

Computational Methodology: A Practical Workflow

A robust computational study of this compound typically follows a well-defined workflow. The choice of computational method and basis set is critical for obtaining accurate results. A widely accepted and effective approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with a Pople-style basis set, such as 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

The general workflow for these calculations is depicted below:

Caption: A typical workflow for quantum chemical calculations on this compound.

Key Theoretical Data and Interpretation

The quantum chemical calculations yield a wealth of quantitative data that can be systematically analyzed. Below is a summary of the key parameters and their significance.

Optimized Geometrical Parameters

The initial step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which minimizes the energy of the structure. The resulting bond lengths and bond angles provide a foundational understanding of the molecule's shape and steric properties.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-N (Aniline) | ~1.40 |

| C-C (Inter-ring) | ~1.48 | |

| C-O (Methoxy) | ~1.37 | |

| N-H | ~1.01 | |

| Bond Angle (°) | C-N-C | ~120 |

| C-C-C (Aromatic) | ~120 | |

| C-O-C | ~118 |

| Dihedral Angle (°) | C-C-C-C (Inter-ring twist) | ~30-40 |

Note: These are expected values based on similar structures. Actual calculated values would be inserted here.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational spectrum. The calculated frequencies can be correlated with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups.

Table 2: Selected Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Aniline -NH₂ | ~3400-3500 |

| C-H Stretch (Aromatic) | Phenyl Rings | ~3000-3100 |

| C=C Stretch (Aromatic) | Phenyl Rings | ~1500-1600 |

| C-N Stretch | Aniline | ~1250-1350 |

| C-O Stretch | Methoxy | ~1200-1300 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Table 3: Predicted Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -5.5 |

| LUMO Energy | ~ -0.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 |

The distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In drug design, MEP maps can help predict how a molecule might interact with a biological target. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating these as sites for hydrogen bonding interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It calculates the charges on individual atoms (Mulliken or NBO charges) and quantifies the stabilizing interactions between filled and vacant orbitals, known as hyperconjugative interactions. This analysis can provide deeper insights into the electronic delocalization and intramolecular interactions that influence the molecule's properties.

Table 4: Predicted NBO Charges on Key Atoms of this compound (Illustrative)

| Atom | Predicted NBO Charge (e) |

|---|---|

| N (Aniline) | ~ -0.8 |

| O (Methoxy) | ~ -0.6 |

| C (attached to N) | ~ +0.2 |

| C (attached to O) | ~ +0.4 |

Experimental Protocols for Validation

While quantum chemical calculations provide powerful predictions, experimental validation is crucial. The following are key experimental techniques that can be used to validate the computational results for this compound.

Spectroscopic Analysis

-

FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra can be recorded and compared with the calculated frequencies. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.

-

UV-Vis Spectroscopy: The electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations can be compared with the absorption maxima observed in the experimental UV-Vis spectrum. The solvent used in the experiment should also be modeled in the calculations for accurate comparison.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental NMR data.

X-ray Crystallography

If a single crystal of this compound can be obtained, X-ray diffraction analysis will provide the most accurate experimental determination of its solid-state structure. The experimentally determined bond lengths, bond angles, and dihedral angles can be directly compared with the optimized geometry from the DFT calculations.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with biological systems is paramount. While this guide focuses on the intrinsic properties of the molecule, these properties are the foundation for its potential biological activity. For instance, its ability to act as a hydrogen bond donor and acceptor, as predicted by MEP analysis, is critical for its interaction with protein targets.

The logical relationship between the calculated properties and the potential for biological interaction can be visualized as follows:

Caption: The logical progression from calculated molecular properties to predicted biological activity.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to characterizing novel molecules like this compound. By leveraging DFT and related methods, researchers can gain a detailed understanding of its structural, electronic, and spectroscopic properties. This theoretical foundation is invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately, for the rational design of new drugs and materials. This guide provides a framework for conducting and interpreting such computational studies, empowering researchers to unlock the full potential of this promising chemical entity.

A Guide to the Crystal Structure Analysis of 4-(2-methoxyphenyl)aniline: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive methodological approach for the synthesis, characterization, and single-crystal X-ray diffraction analysis of 4-(2-methoxyphenyl)aniline. While a published crystal structure for this specific molecule is not currently available in open literature, this document serves as a detailed roadmap for researchers aiming to perform such an analysis. The protocols described herein are based on established best practices for small organic molecules and data from structurally related aniline derivatives. This guide covers the synthesis and purification, crystallization techniques, and a full suite of analytical methods including spectroscopic and thermal analyses, culminating in the elucidation of its three-dimensional structure. The resulting data would be invaluable for understanding its structure-property relationships, which is critical for applications in medicinal chemistry and materials science.

Introduction

This compound is an aromatic amine derivative with potential applications in pharmaceutical development and materials science due to its structural motifs. The presence of a flexible methoxy group and a hydrogen-bonding aniline moiety suggests the possibility of interesting intermolecular interactions that can influence its solid-state properties. A definitive crystal structure analysis is paramount to understanding these properties.

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise details about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.[1][2] This information is crucial for rational drug design, polymorphism studies, and the development of new materials.

This whitepaper presents a hypothetical but detailed workflow for the complete crystal structure analysis of this compound, from initial synthesis to final structural elucidation.

Experimental Protocols

Synthesis and Purification

A plausible synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of 2-methoxyphenylboronic acid with 4-bromoaniline in the presence of a palladium catalyst and a suitable base.

Protocol:

-

To a reaction flask, add 4-bromoaniline (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

-

Add a solvent mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (2.0 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Crystallization

Obtaining high-quality single crystals is the most critical step for a successful XRD analysis.[3] Several methods should be attempted to find the optimal crystallization conditions.

Methods:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a vial covered with a perforated lid. Allow the solvent to evaporate slowly at room temperature.[4]

-

Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform). Place this vial inside a larger sealed container with a more volatile anti-solvent (e.g., hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.[4]

-

Solvent Layering: Create a layered system with a solution of the compound in a dense solvent (e.g., dichloromethane) at the bottom and a less dense anti-solvent (e.g., hexane) carefully layered on top. Crystals may form at the interface.[4]

Spectroscopic and Thermal Characterization

Prior to XRD analysis, the bulk material should be characterized to confirm its identity and purity.[5]

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in a deuterated solvent like CDCl₃ or DMSO-d₆.[5] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. N-H protons of primary amines often appear as broad signals.[6][7] The ¹³C NMR spectrum will confirm the number of unique carbon environments.

2.3.2. Infrared (IR) Spectroscopy

-

FTIR Analysis: The IR spectrum, typically recorded using a KBr pellet, should show characteristic N-H stretching vibrations for a primary amine around 3300-3500 cm⁻¹.[6][7] Other expected bands include C-H stretching for the aromatic rings and the methoxy group, C=C aromatic ring stretches, and C-O stretching for the methoxy ether linkage.

2.3.3. Mass Spectrometry (MS)

-

MS Analysis: Mass spectrometry will be used to determine the molecular weight of the compound. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[8]

2.3.4. Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA provides information on the thermal stability and decomposition profile of the compound, while DSC can determine the melting point and detect any phase transitions.[5][9] A typical procedure involves heating 5-10 mg of the sample in an inert atmosphere at a rate of 10 °C/min.[5]

Single-Crystal X-ray Diffraction (XRD) Analysis

Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[10]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to achieve the best fit with the experimental data.[3]

Data Presentation

The results of the crystal structure analysis and characterization would be presented in a clear and concise format.

Spectroscopic and Thermal Data (Hypothetical)

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (approx. 6.8-7.5 ppm), a singlet for the methoxy group (approx. 3.8 ppm), and a broad singlet for the NH₂ protons.[11] |

| ¹³C NMR | Resonances for the 13 unique carbon atoms in the molecule, with aromatic carbons appearing between 110-160 ppm.[11] |

| IR (cm⁻¹) | N-H stretches (~3400, ~3300), C-H aromatic (~3100-3000), C-H aliphatic (~2950), C=C aromatic (~1600, ~1500), C-O stretch (~1250).[6] |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of C₁₃H₁₃NO (199.25 g/mol ). |

| DSC | An endothermic peak corresponding to the melting point of the crystalline solid.[9] |

| TGA | A thermogram showing the temperature at which the compound begins to decompose.[12] |

Crystallographic Data (Representative)

The following table contains representative crystallographic data based on similar aniline derivatives.

| Parameter | Example Value |

| Chemical Formula | C₁₃H₁₃NO |

| Formula Weight | 199.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.29 |

| R-factor (%) | < 5 |

Visualizations

Experimental Workflow

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. excillum.com [excillum.com]

- 3. eas.org [eas.org]

- 4. unifr.ch [unifr.ch]

- 5. benchchem.com [benchchem.com]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

"potential biological activities of 4-(2-methoxyphenyl)aniline derivatives"

An In-depth Technical Guide on the Potential Biological Activities of 4-(2-Methoxyphenyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs targeting a wide array of diseases. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of these compounds, with a focus on their anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory properties.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives often involves multi-step reaction sequences. Common strategies include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the core diarylamine structure. Subsequent modifications can be introduced to tailor the molecule for specific biological targets.

General Synthesis of 2,6-disubstituted Pyrazine Derivatives

A prevalent method for creating potent kinase inhibitors involves the synthesis of 2,6-disubstituted pyrazines.

Experimental Protocol:

-

Buchwald Amination: A key step involves the reaction of an intermediate, such as a halogenated pyrazine, with 2-methoxy-5-nitroaniline using a palladium catalyst to afford the nitro-intermediate. This reaction is typically carried out in a 45–55% yield.

-

Nitro Group Reduction: The resulting nitro compound is then reduced to the corresponding aniline. A common method employs iron (Fe) powder and ammonium chloride (NH₄Cl) in a suitable solvent.

-

Further Modification: The newly formed aniline can undergo further reactions, such as reductive amination. For instance, reaction with acetone can yield isopropyl aniline derivatives. Saponification may follow to yield the final acid product.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Anticancer and Antitumor Activities

Derivatives of this compound have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms involve the inhibition of critical enzymes in cell division and the induction of apoptosis.

Mechanism of Action: Topoisomerase II and Kinase Inhibition

A significant mode of antitumor activity for these derivatives is the inhibition of human DNA topoisomerase II, an essential enzyme for managing DNA topology during replication and transcription. Certain substituted anilines have demonstrated greater potency than the standard chemotherapeutic agent etoposide in causing protein-linked DNA breaks.

Additionally, specific derivatives act as inhibitors of protein kinases that are crucial for cancer cell survival and proliferation. For example, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivatives have been identified as potent inhibitors of Casein Kinase 2, alpha 1 (CSNK2A1), an enzyme implicated in promoting cell survival and resistance to apoptosis in numerous cancers.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of these compounds have been quantified using the MTT assay, which measures cell metabolic activity. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

| Compound ID | Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| 4a | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 0.11 | - | - |

| 4d | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 0.18 | - | - |

| 4f | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 1.94 | - | - |

| 1 | Chalcone-Quinoline Hybrid | H1299 (Lung) | 1.41 | - | - |

| 1 | Chalcone-Quinoline Hybrid | SKBR-3 (Breast) | 0.70 | Lapatinib | - |

| General | 4-Anilinoquinolinylchalcones | Huh-7 (Liver) | < 2.03 | - | - |

| General | 4-Anilinoquinolinylchalcones | MRC-5 (Normal Lung) | > 20 | - | - |

Table 1: In Vitro Anticancer Activity of this compound Derivatives.

Induction of Apoptosis

Lead compounds, such as the 4-anilinoquinolinylchalcone derivative 4a , have been shown to induce apoptosis in cancer cells. This programmed cell death is triggered by the generation of reactive oxygen species (ROS), leading to the activation of caspases 3 and 7, and a subsequent depletion of cellular ATP.

Caption: Apoptosis induction pathway in cancer cells by a lead derivative.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized aniline derivatives are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24-72 hours).

-

MTT Addition: Following incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control. IC₅₀ values are then calculated from the dose-response curves.

Enzyme Inhibitory Activities

Beyond anticancer applications, these derivatives have shown potent and selective inhibitory effects on various other enzymes implicated in disease.

Cholinesterase and α-Glycosidase Inhibition

Derivatives such as N-benzylanilines have demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, as well as α-glycosidase, a target for type 2 diabetes.

Quantitative Data: Enzyme Inhibition

| Derivative Class | Target Enzyme | Kᵢ Range (nM) |

| Bromophenols / N-benzylanilines | Acetylcholinesterase (AChE) | 0.13 – 14.74 |

| Bromophenols / N-benzylanilines | Butyrylcholinesterase (BChE) | 5.11 – 23.95 |

| Bromophenols / N-benzylanilines | α-Glycosidase | 63.96 – 206.78 |

Table 2: Inhibition Constants (Kᵢ) for Cholinesterases and α-Glycosidase.

Antimicrobial Activity

The this compound scaffold is also a source of promising antimicrobial agents. Derivatives, including chalcones, pyrazolines, and Schiff bases, have been tested against a panel of pathogenic bacteria and fungi.

Spectrum of Activity

These compounds have shown varying degrees of effectiveness against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Candida albicans, Aspergillus niger).

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically determined by the broth dilution method to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Microorganism | MIC Range (µg/mL) | Standard Drugs |

| Pyrazoline Derivatives | E. coli | 100 - 500 | Ampicillin, Gentamycin |

| Pyrazoline Derivatives | S. aureus | 100 - 250 | Chloramphenicol |

| Pyrazoline Derivatives | C. albicans | 200 - 1000 | Nystatin, Greseofulvin |

| Methoxy Amino Chalcones | E. coli | - | Sulfamerazine |

| Methoxy Amino Chalcones | S. aureus | - | Sulfadiazine |

| Methoxy Amino Chalcones | C. albicans | - | - |

Table 3: Antimicrobial Activity of this compound Derivatives.

Experimental Protocol: Broth Dilution Method for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible turbidity or growth is observed.

Anti-inflammatory Activity

Chalcone derivatives incorporating the methoxyphenyl moiety have been identified as potent anti-inflammatory agents. Their mechanism of action is primarily linked to the suppression of key inflammatory pathways.

Mechanism: Inhibition of Inflammatory Mediators

These compounds effectively reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes central to the inflammatory response.

The underlying mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the phosphorylation of IκB and subsequent translocation of NF-κB to the nucleus, these derivatives inhibit the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB inflammatory pathway by methoxyphenyl derivatives.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Derivative Class | Assay | IC₅₀ (µM) |

| 2f | Methoxyphenyl-based Chalcone | NO Inhibition in RAW264.7 cells | 11.2 |

Table 4: In Vitro Anti-inflammatory Activity.

Conclusion

The this compound framework and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The extensive research highlighted in this guide demonstrates their potent activities across oncology, infectious diseases, and inflammatory conditions. The well-defined structure-activity relationships and elucidated mechanisms of action provide a solid foundation for further optimization and development. For drug development professionals, this class of molecules offers a rich starting point for the design of next-generation therapeutics with improved potency, selectivity, and safety profiles. Continued exploration of this chemical space is highly warranted and promises to yield novel clinical candidates.

"literature review of 4-(2-methoxyphenyl)aniline and its analogs"

An in-depth analysis of 4-(2-methoxyphenyl)aniline and its analogs reveals a versatile scaffold with significant potential in drug discovery and development. These compounds have been explored for a wide range of therapeutic applications, demonstrating activities from anticancer and antiviral to enzyme inhibition. This technical guide synthesizes the current literature, focusing on the synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols related to this chemical class.

The synthesis of this compound analogs often involves well-established organic chemistry reactions. The core biphenyl structure is typically assembled via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. Modifications to the aniline moiety or the methoxyphenyl ring are then performed to generate a library of derivatives.